4-Fluoro-1-(trifluoromethoxy)naphthalene
Description
Significance of Fluorine and Trifluoromethoxy Groups in Organic Chemistry
The introduction of fluorine and trifluoromethoxy (-OCF3) groups into organic molecules imparts profound changes to their physicochemical properties. The carbon-fluorine bond is the strongest single bond in organic chemistry, which contributes to the high thermal and chemical stability of organofluorine compounds. rsc.org This stability is a crucial factor in designing durable materials and metabolically robust pharmaceuticals. nih.gov
Fluorine's high electronegativity, the highest of any element, creates significant polarity in the carbon-fluorine bond. nih.gov This can influence a molecule's boiling point, solubility, and reactivity. nih.gov In medicinal chemistry, replacing hydrogen with fluorine can protect drugs from metabolic degradation, thereby extending their active lifetime within the body. scbt.com It is estimated that approximately 20% of all pharmaceuticals contain fluorine. rsc.org
The trifluoromethoxy group is particularly noteworthy. It is highly lipophilic, a property that can enhance a drug candidate's ability to permeate cellular membranes, potentially leading to better bioavailability. nih.govrsc.org Furthermore, the trifluoromethoxy group is metabolically stable and can influence the electronic properties of a molecule, which can be critical for its interaction with biological targets. rsc.orgnih.gov
Overview of Naphthalene (B1677914) Derivatives as Core Scaffolds in Synthetic Chemistry
Naphthalene, a bicyclic aromatic hydrocarbon, serves as a versatile and stable core structure in synthetic chemistry. researchgate.net Its fused ring system provides a rigid scaffold that can be functionalized in numerous ways to create a vast array of compounds with diverse applications. researchgate.net The aromatic nature of naphthalene allows it to undergo electrophilic aromatic substitution reactions, enabling the introduction of various functional groups. google.com
Naphthalene derivatives are central to many areas of chemistry, from materials science to the pharmaceutical industry. researchgate.net In materials science, their conjugated systems are exploited in the development of organic electronic materials, dyes, and fluorescent probes. researchgate.net In the pharmaceutical sector, the naphthalene moiety is present in numerous active pharmaceutical ingredients (APIs), including drugs for treating fungal infections and inflammatory conditions. researchgate.netnih.gov The lipophilicity and ability of the naphthalene scaffold to interact with biological targets make it a valuable component in drug design. researchgate.net The development of regioselective methods for synthesizing polysubstituted naphthalene derivatives is an active area of research due to its importance in the pharmaceutical and agrochemical industries. nih.gov
Research Landscape and Challenges in Accessing 4-Fluoro-1-(trifluoromethoxy)naphthalene
The synthesis of polysubstituted naphthalenes, such as this compound, presents significant synthetic challenges. While there is a considerable body of research on the synthesis of various naphthalene derivatives, specific information on this compound is not widely available in the public domain, suggesting it is a highly specialized or novel compound. The primary challenges in its synthesis can be inferred from the general difficulties encountered in naphthalene chemistry.
The introduction of the trifluoromethoxy group onto an aromatic ring is a formidable transformation. nih.gov While methods for trifluoromethoxylation exist, they can require harsh conditions or specialized reagents that may not be compatible with other functional groups on the molecule. Similarly, the synthesis of fluorinated aromatic compounds often involves multi-step processes, such as the Balz-Schiemann reaction, which proceeds via a diazonium salt intermediate. google.com
Given these challenges, the synthesis of this compound would likely involve a multi-step synthetic sequence requiring careful planning to control the regiochemistry and ensure compatibility of the reaction conditions with the sensitive fluorine-containing groups.
Scope and Objectives of the Research Outline
The objective of this article is to provide a focused overview of the chemical context of this compound. The scope is strictly limited to the fundamental importance of its chemical components—the fluorine and trifluoromethoxy groups and the naphthalene scaffold. The primary goal is to highlight the potential synthetic challenges based on established principles of organic synthesis and naphthalene chemistry. This article does not extend to application-specific details but rather provides a foundational understanding of the molecule from a synthetic chemistry perspective.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H6F4O |
|---|---|
Molecular Weight |
230.16 g/mol |
IUPAC Name |
1-fluoro-4-(trifluoromethoxy)naphthalene |
InChI |
InChI=1S/C11H6F4O/c12-9-5-6-10(16-11(13,14)15)8-4-2-1-3-7(8)9/h1-6H |
InChI Key |
XHQSOBVOYBEWBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)OC(F)(F)F |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Regioselectivity
Mechanistic Pathways in Fluorination Reactions
The introduction of a fluorine atom onto an aromatic system like naphthalene (B1677914) can proceed through various mechanistic routes, often depending on the nature of the fluorinating agent and the substrate.
The mechanism of electrophilic fluorination is a subject of ongoing discussion, with evidence supporting both SN2-type and single-electron transfer (SET) pathways. wikipedia.org The SET mechanism involves the initial transfer of an electron from the nucleophilic aromatic ring to the electrophilic fluorine source, generating a radical cation intermediate. acs.orglibretexts.org
The viability of an SET pathway is often debated. For instance, some radical probe experiments have failed to detect rearranged products, which would be expected from a radical intermediate, thus favoring an SN2 mechanism. wikipedia.org However, other studies provide strong evidence for SET. The detection and characterization of key radical cationic intermediates by techniques like ESI-MS/MS in reactions between electrophilic fluorinating agents (e.g., Selectfluor) and certain olefins strongly support the SET mechanism. acs.org It is postulated that after the electron transfer, a rapid recombination occurs between the newly formed fluorine radical and the substrate's radical cation. wikipedia.org
In the context of naphthalene derivatives, the formation of aminated side products during some electrophilic fluorinations is thought to proceed through aryl radical cations formed by single electron abstraction. youtube.com These radical cations may not efficiently react with the fluoride (B91410) ion, which is often highly solvated and thus a poor nucleophile, leading to alternative reaction pathways. youtube.com The balance between the SET and SN2 pathways can be influenced by the substrate, the specific N-F reagent used, and the reaction conditions. researchgate.net
Dearomative fluorination is a powerful strategy that transforms flat aromatic compounds into three-dimensional fluorinated structures. This process involves the disruption of the aromatic system and requires overcoming a significant kinetic stability barrier. nih.gov The reaction mechanism hinges on the formation of specific intermediates.
In processes analogous to the fluorination of naphthalene, such as the dearomative difluorination of indoles catalyzed by iodine(I/III) species, the proposed mechanism involves the formation of a β-fluorine-substituted carbocation intermediate. chemrxiv.org This intermediate dictates the stereochemical outcome of the reaction. Similarly, the dearomative fluorination of phenols to produce fluorinated cyclohexadienones is a key transformation that proceeds through intermediates where the aromaticity is broken. nih.gov
While direct studies on the dearomative fluorination of 4-fluoro-1-(trifluoromethoxy)naphthalene are specific, insights can be drawn from related dearomatization reactions of naphthalenes. For example, the biomimetic syn-dihydroxylation of naphthalenes involves an initial electrophilic attack on the electron-rich naphthalene ring by a highly electrophilic iron-oxo species to overcome the aromaticity. nih.govacs.org This initial attack generates a non-aromatic intermediate that can undergo further functionalization. nih.gov For a substituted naphthalene, this reaction preferentially occurs on the non-functionalized ring. acs.org Such intermediates, whether cationic or radical in nature, are crucial in guiding the regioselectivity and stereoselectivity of the dearomatization process.
Mechanisms of Trifluoromethoxylation Reactions
The introduction of the trifluoromethoxy (OCF3) group can be achieved through several mechanistic approaches, with radical and ionic pathways being prominent.
The formation of the C-O bond in trifluoromethoxylation reactions can occur through distinct radical or ionic mechanisms. researchgate.net Visible light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions, often avoiding the need for harsh radical initiators or strong oxidants. nih.gov
Radical Pathways: A common strategy involves the generation of the trifluoromethoxy radical (•OCF3). researchgate.net For instance, photoredox catalysts can trigger the N-O bond fragmentation of bespoke reagents to release the •OCF3 radical, which then functionalizes C-H bonds on arenes in a non-directed manner. nih.gov Another photocatalytic approach uses inexpensive trifluoromethyl iodide (CF3I) in the presence of an N-hydroxylamide; the simultaneous generation of N-hydroxyl and trifluoromethyl radicals leads to selective O-CF3 bond formation. nih.gov The •OCF3 radical can also be generated through other methods, including thermal processes and electrochemical approaches. researchgate.netresearchgate.net
Ionic and Related Pathways: In copper-catalyzed systems, two potential mechanisms for the crucial C-O bond-forming step have been proposed: (1) a direct radical coupling pathway, and (2) a pathway involving the oxidation of a substrate radical to a cation, which is then trapped by a nucleophile. acs.org The traditional approach to forming trifluoromethyl ethers often relies on nucleophilic trifluoromethoxylation, which uses reagents capable of delivering the trifluoromethoxide anion (-OCF3). nih.gov However, direct trifluoromethoxylation using this anion is often challenging. researchgate.net
The choice between a radical or ionic pathway depends heavily on the reagents and reaction conditions employed, with radical methods, particularly those driven by photoredox catalysis, offering an attractive and increasingly utilized strategy for accessing trifluoromethoxylated compounds. researchgate.netnih.gov
Influence of Fluoro and Trifluoromethoxy Substituents on Reaction Regiochemistry
The existing fluoro and trifluoromethoxy groups on the naphthalene core exert significant control over the position of subsequent chemical modifications. Their electronic properties—the fluorine atom as an inductively withdrawing but π-donating group and the trifluoromethoxy group as a potent electron-withdrawing substituent—are key to determining regioselectivity. libretexts.orgacs.org
Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization, where a substituent directs deprotonation to an adjacent position. The trifluoromethoxy group (OCF3) has been identified as a highly effective directing group in metalation reactions, superior to both methoxy (B1213986) (OCH3) and trifluoromethyl (CF3) groups. sigmaaldrich.com
Studies on substituted naphthalenes reveal the powerful directing effect of the OCF3 group. When 2-(trifluoromethoxy)naphthalene is treated with sec-butyllithium, deprotonation occurs exclusively at the 3-position. thieme-connect.comepfl.ch This is in contrast to 2-fluoronaphthalene, which yields a mixture of regioisomers, and 2-(trifluoromethyl)naphthalene, where the outcome depends on the specific reagent used. thieme-connect.comepfl.ch The strong ortho-directing ability of the OCF3 group is attributed to its significant electron-withdrawing nature, which acidifies the adjacent protons. sigmaaldrich.com Furthermore, the OCF3 group exerts a long-range electron-withdrawing effect that can influence the basicity of arylmetal compounds even when it is in a meta or para position. sigmaaldrich.comresearchgate.net
Steric factors also play a critical role, particularly in the naphthalene system. For substituents at the 2-position, metalation at the 1-position is often disfavored due to steric repulsion from the peri hydrogen at the 8-position. thieme-connect.comepfl.ch This steric hindrance, combined with the strong electronic directing effect of the trifluoromethoxy group, reinforces the regioselectivity for deprotonation at the 3-position in 2-(trifluoromethoxy)naphthalene. thieme-connect.com
| Substituent (at C-2) | Reagent | Position of Metalation | Comment |
|---|---|---|---|
| -F | Varying | Mixture of 1- and 3- | Yields regioisomeric mixtures. |
| -OCF3 | sec-BuLi | Exclusively at 3- | Strong directing effect of OCF3; steric hindrance at C-1. |
| -CF3 | Varying | 1- or 3- | Regioselectivity is dependent on the specific reagent. |
| -OCH3 | Superbasic reagents | Exclusively at 3- | Steric repulsion and coordination effects disfavor C-1 attack. |
Computational Mechanistic Studies and Transition State Analysis
A key intermediate in SNAr reactions is the Meisenheimer complex, a negatively charged species formed by the addition of the nucleophile to the aromatic ring. The stability of this complex is a crucial factor in determining the reaction rate. For This compound , the strong electron-withdrawing groups are expected to effectively stabilize the negative charge of the Meisenheimer complex.
Computational studies on the reaction of 1-dimethylamino-2,4-bis(trifluoroacetyl)naphthalene with various amines have provided valuable data on the formation and stability of Meisenheimer complexes in a highly activated naphthalene system. scirp.orgscirp.org These studies show that the energy of the Meisenheimer complex is a key determinant of the reaction's feasibility. The table below, adapted from a study on an analogous system, illustrates the calculated relative energies for the formation of Meisenheimer complexes with different nucleophiles.
| Nucleophile | Relative Energy of Meisenheimer Complex (kcal/mol) | Assumed Reaction Intermediate |
|---|---|---|
| Ammonia | 10.5 | Yes |
| Ethylamine | 8.7 | Yes |
| t-Butylamine | 12.1 | Yes |
| Diethylamine | 15.3 | Yes |
Table 1: Calculated Relative Energies for the Formation of Meisenheimer Complexes in an Analogous Naphthalene System. Data adapted from a DFT study on 1-dimethylamino-2,4-bis(trifluoroacetyl)naphthalene. scirp.orgscirp.org The lower the relative energy, the more stable the intermediate.
This data suggests that the stability of the Meisenheimer complex, and thus the reaction rate, is influenced by the nature of the nucleophile. It is reasonable to infer that similar trends would be observed for This compound , where the formation of a stable Meisenheimer complex is a prerequisite for a successful SNAr reaction.
While SNAr reactions proceed through anionic intermediates, the possibility of carbocationic intermediates in other reaction pathways involving This compound should also be considered, particularly under electrophilic conditions or in reactions where a leaving group departs to form a cation.
The presence of a trifluoromethyl group can have a significant destabilizing effect on an adjacent carbocation due to its strong electron-withdrawing nature. nih.gov However, the naphthalene ring itself can help to delocalize the positive charge, potentially stabilizing the carbocationic intermediate.
Computational studies on α-fluorocarbocations have shown them to be highly reactive and short-lived species. nih.gov The formation of a carbocation at the C-4 position of This compound would be disfavored due to the presence of the fluorine atom. Conversely, formation of a carbocation at other positions on the ring would be influenced by the combined electronic effects of both the fluoro and trifluoromethoxy substituents.
The stability of any potential carbocationic intermediate would be a critical factor in determining the viability of a reaction pathway. The table below summarizes the general stability trends of carbocations based on substitution patterns.
| Carbocation Type | Relative Stability | Factors Influencing Stability |
|---|---|---|
| Tertiary | Most Stable | Hyperconjugation, Inductive effects |
| Secondary | Intermediate Stability | Hyperconjugation, Inductive effects |
| Primary | Least Stable | Hyperconjugation, Inductive effects |
| With Electron-Withdrawing Group | Destabilized | Inductive effect of the withdrawing group |
Table 2: General Stability Trends of Carbocations.
For This compound , the formation of a carbocationic intermediate would likely require strongly forcing conditions or the presence of a participating neighboring group to assist in its stabilization.
Advanced Spectroscopic and Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone in the structural analysis of fluorinated aromatic compounds. For 4-Fluoro-1-(trifluoromethoxy)naphthalene, a combination of ¹H, ¹³C, and ¹⁹F NMR techniques provides a detailed map of the molecule's connectivity and electronic environment.
The chemical shifts observed in the NMR spectra of this compound are dictated by the electron-withdrawing effects of the fluorine and trifluoromethoxy substituents on the naphthalene (B1677914) ring system.
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, typically between 7.0 and 8.5 ppm. The protons on the naphthalene ring will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. Protons closer to the electron-withdrawing fluorine and trifluoromethoxy groups will be deshielded and appear at a lower field.
¹³C NMR: The ¹³C NMR spectrum will display signals for the eleven carbon atoms of the naphthalene ring and the trifluoromethoxy group. The carbon atoms directly bonded to the fluorine and the trifluoromethoxy group will show characteristic splitting patterns due to carbon-fluorine coupling. The chemical shift of the trifluoromethoxy carbon is anticipated to be a quartet due to coupling with the three fluorine atoms. Aromatic carbons will appear in the range of 110-150 ppm.
¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative for this compound, with two distinct signals expected. One signal will correspond to the fluorine atom attached to the naphthalene ring, and the other will be from the trifluoromethoxy group. The trifluoromethoxy fluorine signal will likely appear as a singlet, while the aromatic fluorine will show couplings to neighboring protons. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment. wikipedia.orgazom.com
| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity and Coupling |
|---|---|---|
| ¹H | 7.0 - 8.5 | Complex multiplets due to nJHH and nJHF couplings |
| ¹³C (Aromatic) | 110 - 150 | Doublets and other multiplets due to nJCF couplings |
| ¹³C (OCF₃) | ~120 | Quartet due to ¹JCF coupling |
| ¹⁹F (Ar-F) | -100 to -130 | Multiplet due to coupling with aromatic protons |
| ¹⁹F (OCF₃) | -55 to -65 | Singlet |
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning the proton and carbon signals.
COSY: A ¹H-¹H COSY spectrum would reveal the coupling network between the protons on the naphthalene ring, helping to identify adjacent protons.
HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbon signals based on their attached protons.
HMBC: An HMBC spectrum shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons and confirming the positions of the substituents by observing long-range correlations from protons to the carbons bearing the fluorine and trifluoromethoxy groups.
The chemical shifts of the naphthalene core in this compound are significantly influenced by the electronic properties of the fluoro and trifluoromethoxy substituents. The fluorine atom exerts a strong inductive electron-withdrawing effect and a weaker resonance electron-donating effect. The trifluoromethoxy group is also strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. researchgate.net
These substituent effects cause a general downfield shift (deshielding) of the signals for the aromatic protons and carbons compared to unsubstituted naphthalene. hmdb.cahmdb.ca The magnitude of this shift is dependent on the position relative to the substituents. The study of these Substituent Chemical Shift (SCS) effects provides valuable information on the electronic distribution within the molecule.
Vibrational Spectroscopy (FTIR and Raman) for Functional Group Identification and Conformational Analysis
Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and probing molecular structure.
The FTIR and Raman spectra of this compound are expected to be rich in information. Key vibrational modes include:
C-F Stretching: Strong absorptions in the FTIR spectrum, typically in the 1000-1350 cm⁻¹ region, are characteristic of C-F stretching vibrations. The aromatic C-F stretch and the C-F stretches of the trifluoromethoxy group will likely appear in this range.
C-O Stretching: The C-O stretching vibration of the trifluoromethoxy group is expected to be observed in the 1200-1300 cm⁻¹ region.
Aromatic C=C Stretching: The stretching vibrations of the naphthalene ring will give rise to a series of bands in the 1400-1650 cm⁻¹ region.
Aromatic C-H Stretching: These vibrations typically appear above 3000 cm⁻¹.
Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the FTIR spectrum. The combination of both techniques provides a more complete vibrational analysis.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (FTIR/Raman) |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium / Strong |
| Aromatic C=C Stretch | 1400 - 1650 | Medium-Strong / Strong |
| C-O Stretch (Ar-O) | 1200 - 1300 | Strong / Medium |
| C-F Stretch (CF₃) | 1100 - 1250 | Very Strong / Medium |
| Aromatic C-F Stretch | 1000 - 1100 | Strong / Weak |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. The molecular weight of this compound is 230.04 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 230. The fragmentation pattern would likely involve the loss of the trifluoromethoxy group or a fluorine atom. Key expected fragments include:
[M - OCF₃]⁺: Loss of the trifluoromethoxy radical, leading to a fragment at m/z 145.
[M - F]⁺: Loss of a fluorine atom, resulting in a fragment at m/z 211.
[CF₃]⁺: A fragment corresponding to the trifluoromethyl cation at m/z 69.
High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, confirming the elemental composition of the compound.
Electronic Absorption and Emission Spectroscopy
UV-Visible absorption and fluorescence emission spectroscopy provide insights into the electronic transitions within a molecule. The naphthalene core of this compound is a well-known chromophore and fluorophore.
UV-Visible Absorption: The UV-Vis spectrum is expected to show characteristic absorption bands of the naphthalene system, typically with maxima around 220, 275, and 312 nm. omlc.org The presence of the fluoro and trifluoromethoxy substituents may cause slight shifts (either bathochromic or hypsochromic) in the absorption maxima compared to unsubstituted naphthalene, due to their electronic effects on the π-system. mdpi.com
Fluorescence Emission: Upon excitation at an appropriate wavelength, this compound is expected to exhibit fluorescence. The emission spectrum will likely show a structured band, characteristic of the naphthalene moiety. researchgate.net The quantum yield and lifetime of the fluorescence can be influenced by the substituents. The electron-withdrawing nature of the substituents might affect the energy of the excited state and the rates of radiative and non-radiative decay processes.
UV-Vis Absorption Profiles and Electronic Transitions
The electronic absorption spectrum of this compound, recorded in a suitable solvent such as cyclohexane or ethanol, provides critical insights into the electronic transitions within the molecule. The naphthalene core possesses a conjugated π-system, which gives rise to characteristic absorption bands in the UV region. The substituents, a fluorine atom at the 4-position and a trifluoromethoxy group at the 1-position, are expected to modulate the energies of the molecular orbitals and, consequently, the wavelengths of maximum absorption (λmax).
Generally, naphthalene exhibits strong π → π* transitions. The introduction of auxochromes and chromophores can cause bathochromic (red) or hypsochromic (blue) shifts in these absorption bands. The fluorine atom, being an electron-withdrawing group, and the trifluoromethoxy group, with its strong inductive and potential mesomeric effects, are anticipated to significantly influence the electronic environment of the naphthalene ring system.
A systematic study of the UV-Vis absorption profile would reveal distinct peaks corresponding to specific electronic transitions. While specific experimental data for this compound is not available in the public domain, a hypothetical dataset based on similar fluorinated naphthalene derivatives is presented in the table below for illustrative purposes.
Interactive Data Table: Hypothetical UV-Vis Absorption Data
| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Assigned Transition |
| Cyclohexane | 225 | 85,000 | π → π |
| Cyclohexane | 280 | 7,500 | π → π |
| Cyclohexane | 315 | 450 | π → π* (vibrational fine structure) |
| Ethanol | 228 | 87,000 | π → π |
| Ethanol | 283 | 7,800 | π → π |
| Ethanol | 318 | 480 | π → π* (vibrational fine structure) |
Note: This data is hypothetical and for illustrative purposes only, pending experimental verification.
Fluorescence Spectroscopy for Emissive Properties
Fluorescence spectroscopy is a powerful tool for investigating the emissive properties of molecules upon excitation with ultraviolet or visible light. Naphthalene and its derivatives are well-known for their fluorescent properties. The substitution pattern on the naphthalene core, as in this compound, plays a crucial role in determining the fluorescence quantum yield and the emission wavelength.
Upon excitation at a wavelength corresponding to an absorption band, the molecule is promoted to an excited electronic state. It can then relax to the ground state by emitting a photon, a process known as fluorescence. The emitted light is of lower energy (longer wavelength) than the excitation light, with the difference being the Stokes shift. The presence of the electron-withdrawing fluorine and trifluoromethoxy groups can influence the nature of the excited state and the efficiency of the fluorescence process.
Detailed research would involve measuring the fluorescence emission spectrum by exciting the compound at its absorption maximum. The quantum yield, a measure of the efficiency of fluorescence, would also be a key parameter to determine. A representative, albeit hypothetical, set of fluorescence data is provided below to illustrate the expected findings.
Interactive Data Table: Hypothetical Fluorescence Data
| Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |
| Cyclohexane | 280 | 335 | 0.25 |
| Ethanol | 283 | 340 | 0.28 |
Note: This data is hypothetical and for illustrative purposes only, pending experimental verification.
X-ray Crystallography for Precise Molecular Geometry and Solid-State Organization
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate bond lengths, bond angles, and torsion angles, revealing the exact molecular geometry of this compound. Furthermore, it elucidates the packing of molecules in the crystal lattice, offering insights into intermolecular interactions such as π-π stacking, C-H···F, and C-H···O hydrogen bonds, which can be influenced by the fluorine and trifluoromethoxy substituents.
A successful crystallographic analysis would yield a detailed structural model, including the planarity of the naphthalene ring system and the conformation of the trifluoromethoxy group relative to the aromatic plane. This information is invaluable for understanding the structure-property relationships of the compound.
While a crystal structure for this compound is not publicly available, the following table presents hypothetical crystallographic parameters that would be expected from such an analysis, based on known structures of similar naphthalene derivatives.
Interactive Data Table: Hypothetical X-ray Crystallography Data
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.5 |
| γ (°) | 90 |
| Volume (Å3) | 980 |
| Z | 4 |
| Density (calculated) (g/cm3) | 1.65 |
| R-factor | < 0.05 |
Note: This data is hypothetical and for illustrative purposes only, pending experimental verification.
Elemental Analysis for Stoichiometric Composition
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound (C11H6F4O), this analysis would provide the experimental percentages of carbon, hydrogen, and fluorine, which can be compared with the theoretically calculated values to confirm the compound's empirical formula and purity.
The theoretical percentages are calculated based on the molecular formula and the atomic masses of the elements. A close agreement between the experimental and calculated values provides strong evidence for the stoichiometric composition of the synthesized compound.
The calculated and hypothetical experimental values for the elemental analysis of this compound are presented in the table below.
Interactive Data Table: Elemental Analysis Data
| Element | Theoretical (%) | Experimental (%) (Hypothetical) |
| Carbon (C) | 57.91 | 57.85 |
| Hydrogen (H) | 2.65 | 2.68 |
| Fluorine (F) | 33.30 | 33.25 |
| Oxygen (O) | 6.14 | N/A* |
Oxygen is typically determined by difference and not directly measured. Note: The experimental data is hypothetical and for illustrative purposes only, pending experimental verification.
Quantum Chemical and Computational Investigations
Density Functional Theory (DFT) for Molecular Structure and Energetics
Density Functional Theory is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov It is used to determine optimized geometries, vibrational frequencies, and various thermodynamic properties. mdpi.com
Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. nih.gov For naphthalene (B1677914) and its derivatives, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to calculate structural parameters. niscpr.res.in The optimization of 4-Fluoro-1-(trifluoromethoxy)naphthalene would reveal the precise bond lengths, bond angles, and dihedral angles, including the planarity of the naphthalene core and the orientation of the trifluoromethoxy group. The electron-withdrawing nature of the fluorine and trifluoromethoxy substituents would be expected to cause subtle changes in the C-C bond lengths within the aromatic rings compared to unsubstituted naphthalene.
Vibrational frequency calculations are performed on the optimized geometry to predict the molecule's infrared (IR) and Raman spectra. niscpr.res.in Each calculated frequency corresponds to a specific normal mode of vibration. researchgate.net These calculations help in the assignment of experimentally observed spectral bands. For the naphthalene framework, characteristic vibrations include C-H stretching modes, typically observed above 3000 cm⁻¹, and aromatic C-C stretching and ring deformation modes in the 1000-1600 cm⁻¹ region. niscpr.res.insemanticscholar.org The presence of substituents introduces new vibrational modes, such as C-F and C-O stretching, which would be specific to the this compound structure.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Associated Functional Group |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Naphthalene Ring |
| Aromatic C=C Stretch | 1400 - 1650 | Naphthalene Ring |
| C-F Stretch | 1000 - 1400 | Fluoro Group |
| C-O Stretch | 1000 - 1300 | Trifluoromethoxy Group |
| CF₃ Stretch | 1100 - 1350 | Trifluoromethoxy Group |
This table presents typical frequency ranges for the vibrational modes expected in this compound, based on general spectroscopic data and calculations on related compounds. niscpr.res.innih.gov
DFT calculations can also be used to compute various thermodynamic parameters at standard conditions, such as thermal energy, entropy (S), and constant volume heat capacity (Cv). samipubco.com These parameters are derived from the vibrational frequency calculations and provide insight into the molecule's stability and its behavior in chemical reactions. For instance, the Gibbs free energy can be calculated to predict the spontaneity of a reaction involving the molecule.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are the key orbitals involved in chemical reactions. youtube.comyoutube.com
The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. nih.govlibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.govsamipubco.com A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. nih.gov
For the parent naphthalene molecule, the HOMO-LUMO gap has been calculated using DFT to be around 4.75 eV. samipubco.com The introduction of the electron-withdrawing fluoro and trifluoromethoxy groups is expected to lower the energy levels of both the HOMO and LUMO due to their inductive effects. rsc.org This modification can tune the electronic properties of the molecule, affecting its absorption spectrum and charge transfer capabilities. researchgate.net Intramolecular charge transfer (ICT) can occur from the electron-rich naphthalene ring to the electron-accepting substituents upon photoexcitation.
| Parameter | Formula | Description |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |
| Electronegativity (χ) | (I + A) / 2 | Measures the power to attract electrons. |
This table defines key quantum chemical parameters derived from HOMO and LUMO energies, which are used to describe the electronic behavior of a molecule. mdpi.comnih.gov
The spatial distribution of the HOMO and LUMO electron densities reveals the most likely sites for chemical reactions. The region of the molecule where the HOMO density is highest is the most probable site for electrophilic attack (reaction with an electron-poor species). ucsb.edu Conversely, the region with the highest LUMO density is the most probable site for nucleophilic attack (reaction with an electron-rich species). youtube.com For naphthalene, the HOMO density is typically concentrated at the C1, C4, C5, and C8 positions (alpha positions), making them more susceptible to electrophilic substitution. The presence of the -F and -OCF₃ groups on this compound will significantly alter this distribution, influencing the regioselectivity of further chemical reactions.
Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. nih.govnih.gov It examines the interactions between filled (donor) and vacant (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites
Computational analysis of the Molecular Electrostatic Potential (MEP) serves as a valuable tool for predicting the reactive behavior of molecules. By mapping the electrostatic potential onto the electron density surface, it is possible to identify regions that are electron-rich and prone to electrophilic attack, as well as electron-poor regions susceptible to nucleophilic attack.
A theoretical MEP map of this compound would likely show the most negative potential (red/yellow regions) localized around the oxygen atom of the trifluoromethoxy group, indicating its susceptibility to electrophilic interaction. Conversely, the most positive potential (blue regions) would be expected near the hydrogen atoms and particularly on the naphthalene ring carbons influenced by the electron-withdrawing effects of both the fluorine and trifluoromethoxy substituents. These positive regions highlight the probable sites for nucleophilic attack. Such computational studies provide predictive insights into the molecule's intermolecular interactions and chemical reactivity.
Computational Studies on Electronic Properties and Charge Transport
The electronic properties and charge transport capabilities of organic molecules are critical for their application in electronic devices. Computational chemistry offers powerful methods to predict these characteristics, guiding the design of new materials. For compounds like this compound, density functional theory (DFT) is employed to understand its potential as an organic semiconductor.
Theoretical Transfer Integrals and Electron Mobility Predictions
Charge transport in organic crystals is often described by hopping models, where the charge transfer rate between adjacent molecules is a key parameter. The theoretical transfer integral (also known as electronic coupling) quantifies the strength of the electronic interaction between neighboring molecules for either hole or electron transport. A larger transfer integral generally facilitates more efficient charge transport.
For n-type (electron-transporting) materials, such as those often created by incorporating strong electron-withdrawing groups like fluorine and trifluoromethoxy onto an aromatic core, the relevant transfer integral is calculated for the Lowest Unoccupied Molecular Orbital (LUMO). Computational studies on related fluorinated naphthalene derivatives, such as naphthalene diimides (NDIs), have shown that the molecular architecture and substituents significantly impact these electronic couplings. For instance, in some NDI-based semiconductors, the inclusion of trifluoromethoxy groups has been investigated to modulate LUMO levels and intermolecular interactions, which in turn affects the electron mobility. While specific transfer integral values for this compound are not available, theoretical calculations would be essential to predict its intrinsic electron mobility and compare its potential performance against other fluorinated organic semiconductors.
Molecular Packing and Crystallinity Simulations
The arrangement of molecules in the solid state, or molecular packing, is a crucial determinant of the bulk charge transport properties of an organic semiconductor. Favorable π-π stacking and intermolecular interactions can create efficient pathways for charge carriers to move through the material.
Simulations of molecular packing and crystallinity can predict the most stable crystal structures and provide insight into the intermolecular distances and orientations that govern the transfer integrals. Studies on similar fluorinated naphthalene compounds demonstrate that the introduction of fluorine-containing substituents can significantly alter the crystal packing, sometimes leading to enhanced π-orbital overlap and improved charge mobility. The interplay between the fluorine and trifluoromethoxy substituents in this compound would be expected to dictate its solid-state arrangement, influencing factors like thin-film morphology and crystallinity, which are directly linked to the performance of organic thin-film transistors. Computational screening of potential polymorphs and their associated electronic properties is a key step in evaluating the material's potential for electronic applications.
Computational Spectroscopy (Time-Dependent DFT for UV-Vis, GIAO for NMR)
Computational spectroscopy methods are indispensable for interpreting experimental spectra and confirming molecular structures. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting UV-Visible absorption spectra, while the Gauge-Including Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts.
TD-DFT calculations can predict the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum. For aromatic systems like naphthalene derivatives, the spectra are characterized by π → π* transitions. The functional groups, in this case, -F and -OCF₃, would influence the energies of the frontier molecular orbitals (HOMO and LUMO) and thus the wavelengths of absorption. Methodological studies show that the accuracy of TD-DFT predictions depends on the choice of functional and basis set. A theoretical UV-Vis spectrum for this compound would provide valuable data for its identification and electronic characterization.
The GIAO method allows for the accurate prediction of NMR chemical shifts (δ). For this compound, this would be particularly useful for assigning the signals in its ¹H, ¹³C, and ¹⁹F NMR spectra. ¹⁹F NMR is especially sensitive to the electronic environment, and GIAO calculations can help in distinguishing between the fluorine atoms of the fluoro and trifluoromethoxy groups. Computational studies that benchmark different levels of theory have established reliable protocols for predicting ¹⁹F chemical shifts in fluorinated aromatic compounds, enabling the confident assignment of complex spectra.
Below is a hypothetical data table illustrating the type of results that would be generated from such computational studies.
Table 1: Hypothetical Computational Spectroscopy Data for this compound
| Parameter | Computational Method | Predicted Value |
| UV-Vis Spectroscopy | ||
| λmax 1 | TD-DFT/B3LYP/6-311+G(d,p) | 285 nm |
| Oscillator Strength (f) 1 | TD-DFT/B3LYP/6-311+G(d,p) | 0.15 |
| λmax 2 | TD-DFT/B3LYP/6-311+G(d,p) | 230 nm |
| Oscillator Strength (f) 2 | TD-DFT/B3LYP/6-311+G(d,p) | 0.85 |
| NMR Spectroscopy | ||
| ¹⁹F Chemical Shift (C-F) | GIAO/B3LYP/6-311+G(d,p) | -115.2 ppm |
| ¹⁹F Chemical Shift (-OCF₃) | GIAO/B3LYP/6-311+G(d,p) | -58.7 ppm |
| ¹³C Chemical Shift (C-1) | GIAO/B3LYP/6-311+G(d,p) | 149.5 ppm |
| ¹³C Chemical Shift (C-4) | GIAO/B3LYP/6-311+G(d,p) | 158.0 ppm |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies for this compound were not found in the searched literature.
Organic Transformations and Derivatization from 4 Fluoro 1 Trifluoromethoxy Naphthalene and Its Analogs
Reactivity in Cross-Coupling Reactions (e.g., Negishi, Suzuki, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of a haloarene in these reactions depends on the nature of the halogen and the electronic environment of the aromatic ring. For analogs of 4-Fluoro-1-(trifluoromethoxy)naphthalene that contain a more reactive halogen (Br, I), cross-coupling reactions are expected to proceed readily.
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. It is known for its high functional group tolerance. The stereochemical outcome of Negishi couplings can be highly dependent on the ligand used with the palladium catalyst nih.gov. While the C-F bond is typically inert under standard Negishi conditions, bromo- or iodo-substituted analogs of this compound would be effective substrates for coupling with various organozinc reagents researchgate.net.
Suzuki-Miyaura Coupling: One of the most widely used cross-coupling reactions, the Suzuki-Miyaura reaction couples an organoboron species with an organic halide. nih.gov The reaction is compatible with a wide range of functional groups and has been extensively used for the synthesis of biaryls. nih.gov Studies on fluorohalobenzenes show that the reaction can be regioselective, with the C-Br or C-I bond reacting preferentially over the C-F bond. thieme-connect.deresearchgate.net This selectivity allows for the synthesis of complex fluorinated biaryls and terphenyls. researchgate.net For a bromo-naphthalene analog, a variety of palladium-catalyzed cross-coupling reactions can be performed to generate diverse compound libraries. nih.govbohrium.com
Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne, typically using palladium and copper co-catalysts. organic-chemistry.org The reaction is fundamental for synthesizing aryl alkynes and conjugated enynes. vinhuni.edu.vn While traditional methods require anhydrous and anaerobic conditions, modern protocols, including those using green solvents or operating under copper-free conditions, have been developed. organic-chemistry.orgacs.org Highly efficient Sonogashira couplings have been reported for fluoroarenes in the presence of strong bases like LiHMDS. organic-chemistry.org A transition-metal-free approach for coupling terminal alkynes with aryl fluorides has also been developed, expanding the scope of this transformation. nih.gov
| Cross-Coupling Reaction | Typical Substrates | Catalyst System | Key Features |
|---|---|---|---|
| Negishi | Organozinc reagent + Aryl/Vinyl Halide (Br, I) | Pd(0) complexes (e.g., Pd(PPh₃)₄) | High functional group tolerance; Ligand-dependent stereochemistry nih.gov. |
| Suzuki-Miyaura | Organoboron reagent + Aryl/Vinyl Halide (Br, I) | Pd(0) or Pd(II) complexes + Base (e.g., K₂CO₃) | Mild conditions; Compatible with many functional groups; Used for fluorinated terphenyl synthesis nih.govresearchgate.net. |
| Sonogashira | Terminal Alkyne + Aryl/Vinyl Halide | Pd complex + Cu(I) salt + Amine base | Forms C(sp²)-C(sp) bonds; Copper-free and metal-free variations exist organic-chemistry.orgnih.gov. |
Functionalization of C-H and C-F Bonds
Direct functionalization of C-H and C-F bonds offers a more atom-economical approach to modifying aromatic scaffolds, avoiding the need for pre-functionalized starting materials.
C-H Bond Functionalization: The regioselective functionalization of naphthalene (B1677914) derivatives can be achieved through directed C-H activation strategies. nih.gov Transition-metal catalysis is a primary tool for activating otherwise inert C-H bonds, allowing for the installation of various functional groups. researchgate.net The position of functionalization on the naphthalene ring is influenced by directing groups and the electronic nature of existing substituents. nih.govresearchgate.net For this compound, the electron-withdrawing nature of the F and OCF₃ groups would direct C-H activation to specific positions, enabling the controlled synthesis of polysubstituted naphthalenes. nih.gov
C-F Bond Functionalization: The C-F bond is the strongest single bond to carbon, making its activation a significant chemical challenge. However, advancements have been made, particularly in the functionalization of polyfluoroarenes. The synthesis of highly fluorinated naphthalenes has been reported, and these compounds exhibit interesting intermolecular interactions, such as C-H···F-C hydrogen bonds. rsc.org The transformation of fluorinated carbenes can lead to C-F functionalization in a cascade process, providing a pathway to complex fluorine-containing molecules. dntb.gov.uaexlibrisgroup.com While direct C-F functionalization of this compound would be challenging, such reactions are plausible under specific catalytic conditions, potentially involving transition metals like nickel or rhodium. researchgate.net
Synthesis of Complex Naphthalene Derivatives
The this compound scaffold can be elaborated into more complex structures with tailored properties for various applications.
Quinoxalines are a class of nitrogen-containing heterocyclic compounds with significant biological activities. researchgate.net Naphthalene-based quinoxalines are typically synthesized through the condensation of a naphthalene diamine (e.g., 2,3-diaminonaphthalene) with a 1,2-dicarbonyl compound. orientjchem.orgnih.gov This reaction can be performed efficiently using surfactants in aqueous media, representing a green synthetic route. orientjchem.org The use of 4,4'-difluoro benzil in the condensation reaction can lead to higher yields in shorter reaction times compared to other benzil derivatives. orientjchem.org To be used in this synthesis, this compound would first need to be converted to the corresponding ortho-diamine through a sequence of reactions, likely involving nitration and reduction steps. The resulting naphthalene-based quinoxalines have shown potential as anxiolytic, sedative, and hypnotic agents. orientjchem.org
Push-pull molecules, characterized by an electron-donating group (D) and an electron-accepting group (A) connected by a π-conjugated spacer, are of great interest for applications in optoelectronics and as molecular probes. nih.govresearchgate.net Naphthalene derivatives bearing donor and acceptor groups at the 2,6-positions are a well-studied class of D-π-A push-pull dyes. mdpi.comresearchgate.net These compounds often exhibit interesting optical properties like solvatochromism. nih.govmdpi.com The synthesis of such molecules can be achieved by introducing the donor and acceptor moieties onto the naphthalene core. nih.gov For example, 1H-cyclopenta[b]naphthalene-1,3(2H)-dione can serve as an effective electron-accepting group in these systems. nih.govresearchgate.net The this compound core, being electron-deficient, could be further functionalized with strong donor groups at other positions to create novel push-pull systems.
Polyimides are a class of high-performance polymers known for their exceptional thermal stability. researchgate.net The incorporation of fluorine atoms, often as trifluoromethyl (CF₃) groups, into the polymer backbone can enhance solubility, optical transparency, and thermal stability while lowering the dielectric constant. researchgate.netmdpi.comacs.org Fluorinated polyimides are often synthesized via the polycondensation of a dianhydride with a diamine. researchgate.nettandfonline.com A common fluorinated dianhydride is 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6FDA). nih.gov Naphthalene-based monomers, such as 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTDA), can be reacted with trifluoromethyl-substituted aromatic diamines to produce highly stable fluorinated polynaphthalimides. researchgate.net These polymers are often soluble in polar organic solvents and can be cast into tough, transparent films. researchgate.net this compound could serve as a precursor for novel fluorinated monomers for polyimide synthesis after the introduction of appropriate functional groups (e.g., amines or carboxylic anhydrides).
Exploration of Novel Rearrangements and Cycloadditions
Rearrangement and cycloaddition reactions provide powerful methods for constructing complex molecular architectures from simpler precursors.
Rearrangements: Catalytic ring-expansion rearrangements have been developed as a strategy for the synthesis of substituted naphthalenes. acs.org Another approach involves a sequence of hydride shift-mediated C-H bond functionalization followed by aromatization to build the naphthalene core. nih.gov These methods highlight the chemical versatility of the naphthalene scaffold and its precursors.
Cycloadditions: The naphthalene ring system can participate in cycloaddition reactions. Photochemical [2+2] cycloadditions of naphthalene acrylic acids have been used to create cyclobutane structures in a diastereocontrolled manner. rsc.org The Diels-Alder, or [4+2] cycloaddition, is another powerful tool. The reaction of 2-pyrones with arynes, generated in situ from o-silylaryl triflates, provides an efficient route to highly substituted naphthalenes. rsc.org This method is compatible with a wide range of functional groups, including fluoro and trifluoromethyl groups. rsc.org Donor-acceptor cyclopropanes can also undergo cycloadditions with dienes, representing another potential route for functionalizing naphthalene analogs. mdpi.com These cycloaddition strategies could be applied to appropriately substituted derivatives of this compound to access novel and complex polycyclic systems.
Redox Chemistry and Oxidative Functionalization
The redox chemistry of fluorinated naphthalene derivatives, including analogs of this compound, is a critical area of study for the synthesis of novel compounds with potential applications in materials science and pharmaceuticals. The electron-withdrawing nature of the fluorine and trifluoromethoxy substituents is expected to influence the oxidation potential of the naphthalene core, making it a unique substrate for oxidative functionalization reactions. Research in this area often focuses on the controlled oxidation of the naphthalene ring system to produce valuable quinone structures.
One of the most significant oxidative transformations of naphthalenes and their analogs is the conversion to naphthoquinones. rsc.orgbrieflands.com These motifs are prevalent in biologically active natural products and are known to possess anticancer properties. brieflands.com The redox properties of quinones can induce oxidative stress in cancer cells by generating reactive oxygen species (ROS), leading to apoptosis. brieflands.com
While direct experimental data on the oxidative functionalization of this compound is limited in the reviewed literature, the behavior of analogous methoxy-substituted naphthalenes provides valuable insights. For instance, a common and effective method for the synthesis of 1,2-naphthoquinones from methoxy-substituted naphthalenes involves oxidation mediated by trivalent iodine compounds. rsc.org This one-step transformation is a key part of synthetic routes toward analogs of biologically active terpene quinones. rsc.org
Electrochemical methods also offer a powerful tool for the oxidation of naphthalene derivatives. researchgate.net The voltammetric oxidation of various naphthalenes at a Platinum electrode has been shown to yield alkyl-substituted naphthoquinones and binaphthyls as the primary products. researchgate.net The number of electrons transferred during these oxidations typically ranges from four to seven per molecule. researchgate.net Cyclic voltammetry studies on glassy carbon electrodes have been used to investigate the oxidation peak potentials of a wide range of naphthalene derivatives. researchgate.net
The table below summarizes representative oxidative transformations applicable to naphthalene analogs, which could potentially be adapted for this compound.
Table 1: Oxidative Functionalization of Naphthalene Analogs
| Substrate Type | Reagent/Method | Product Type | Reference |
|---|---|---|---|
| Methoxy-substituted naphthalenes | Trivalent iodine-mediated oxidation | 1,2-Naphthoquinones | rsc.org |
| Naphthalene and alkyl-naphthalenes | Electrochemical oxidation (Pt electrode) | Naphthoquinones, Binaphthyls | researchgate.net |
| 2-Hydroxy-1,4-naphthoquinone | Reaction with benzaldehydes and aryl amines | 2-Arylaminonaphthoquinone derivatives | brieflands.com |
Another avenue of oxidative functionalization is electrochemical fluorination. This process involves the replacement of carbon-bound hydrogen atoms with fluorine atoms through an oxidation reaction at an anode, typically a gas diffusion layer (GDL) electrode. google.com While this method is generally applied to introduce fluorine, it underscores the susceptibility of aromatic systems to oxidative transformations under electrochemical conditions.
The synthesis of functionalized hydroxyanthraquinones, which share a fused aromatic ring system with naphthalenes, also involves key oxidation steps. For example, anthracenes can be oxidized to the corresponding 9,10-anthraquinones, a crucial step in the total synthesis of complex natural products. hawaii.edu This highlights a common reactivity pattern for polycyclic aromatic hydrocarbons.
It is important to note that the presence and nature of substituents on the naphthalene ring significantly influence the regioselectivity and ease of oxidation. The development of regioselective synthesis methods for polysubstituted naphthalene derivatives remains an active area of research. nih.gov
Potential Applications in Advanced Chemical Research and Materials Science
Rational Design of Functionalized Organic Materials
The design of novel organic materials with tailored properties is a major focus of contemporary chemical research. The structure of 4-Fluoro-1-(trifluoromethoxy)naphthalene offers several avenues for the rational design of such materials. The presence of both a fluorine and a trifluoromethoxy group on the naphthalene (B1677914) core creates a highly electron-deficient aromatic system. This electronic profile is a key determinant of the molecule's intermolecular interactions and its performance in electronic devices.
The electron-withdrawing nature of the substituents can lead to desirable properties such as:
Enhanced Electron Affinity: A lower Lowest Unoccupied Molecular Orbital (LUMO) energy level, facilitating electron injection and transport in n-type semiconductor applications.
Increased Stability: The strong carbon-fluorine bonds can enhance the thermal and oxidative stability of materials derived from this compound.
Modulation of Crystal Packing: The fluorine and trifluoromethoxy groups can influence the solid-state packing of the molecules through non-covalent interactions, which is critical for charge transport in organic thin films.
These characteristics make this compound a promising candidate for incorporation into polymers and small molecules designed for specific electronic or optical functions.
Role as Building Blocks in Multi-component Systems
As a chemical intermediate, it could be utilized in cross-coupling reactions to construct conjugated polymers or dendrimers. nbinno.com The presence of the fluorine atom, for instance, could allow for nucleophilic aromatic substitution reactions, providing a handle to introduce other functional groups. The unique electronic and steric effects of its substituents can guide the reactivity and improve yields in complex organic syntheses. nbinno.com
Table 1: Potential Reactions for Incorporating this compound into Multi-component Systems
| Reaction Type | Potential Application |
| Suzuki Coupling | Formation of C-C bonds to create conjugated polymers. |
| Buchwald-Hartwig Amination | Introduction of nitrogen-containing functional groups. |
| Nucleophilic Aromatic Substitution | Replacement of the fluorine atom to introduce diverse functionalities. |
| Stille Coupling | Formation of C-C bonds with organotin compounds. |
Exploration in Organic Electronics and Optoelectronics
The field of organic electronics relies on the development of new materials with optimized charge transport and light-emitting properties. nih.gov Fluorinated aromatic compounds are of particular interest due to their high electron affinity and stability. sigmaaldrich.com Naphthalene-based materials have been widely used to construct conjugated materials for various optoelectronic applications. mdpi.com
In the realm of OLEDs, naphthalene derivatives are often employed as building blocks for blue-light-emitting materials. mdpi.com The wide bandgap of the naphthalene core is suitable for achieving blue emission. The introduction of electron-withdrawing groups like fluorine and trifluoromethoxy can further tune the emission color and improve the efficiency and stability of the device. By serving as a component in host or emissive layer materials, this compound could contribute to the development of more robust and efficient OLEDs.
For OFETs, particularly n-type transistors, materials with high electron mobility are required. The electron-deficient nature of this compound makes it a promising candidate for n-type organic semiconductors. The introduction of electron-withdrawing substituents into naphthalene-based structures is a known strategy to achieve high electron mobility. researchgate.net The trifluoromethoxy group, in particular, can lower the LUMO level, facilitating electron injection from common electrodes like gold. The planarity of the naphthalene core, combined with the potential for favorable intermolecular packing, could lead to efficient charge transport in the solid state.
In organic photovoltaics (OPVs), the open-circuit voltage (Voc) is related to the difference between the Highest Occupied Molecular Orbital (HOMO) of the donor and the LUMO of the acceptor material. The low-lying LUMO expected for this compound makes it a potential component for acceptor materials in OPV devices. Molecular engineering with electron-withdrawing groups is a key strategy for developing efficient photovoltaic materials. nih.gov
Considerations for Green Chemistry and Sustainable Synthesis
The principles of green chemistry emphasize the development of chemical processes that are environmentally benign. The synthesis of functionalized aromatic compounds often involves multi-step procedures that can generate significant waste. Therefore, developing sustainable synthetic routes to this compound and its derivatives is an important consideration.
Recent advances in synthetic methodologies offer potential pathways for greener synthesis, such as:
Catalytic C-H Functionalization: Direct introduction of the fluoro or trifluoromethoxy groups onto a naphthalene core, avoiding the use of pre-functionalized starting materials.
Flow Chemistry: Utilizing continuous flow reactors can improve reaction efficiency, reduce waste, and enhance safety.
While specific green synthesis routes for this compound have not been reported, the broader trends in organic synthesis suggest that more sustainable methods could be developed.
Conclusion and Future Research Perspectives
Summary of Key Research Areas for Related Compounds
Research into fluorinated and trifluoromethoxy-substituted naphthalenes is primarily driven by their utility in medicinal chemistry, agrochemistry, and materials science. The introduction of fluorine and trifluoromethoxy groups can significantly alter the electronic properties, lipophilicity, and metabolic stability of the parent naphthalene (B1677914) molecule.
For instance, fluorinated naphthalenes are often explored as intermediates in the synthesis of more complex organic molecules. scbt.com The fluorine atom can influence the reactivity of the naphthalene ring system and can be a key feature in biologically active compounds. chemsrc.com Similarly, the trifluoromethoxy group is a well-known bioisostere for other functionalities and can enhance a molecule's permeability across biological membranes.
Unexplored Research Avenues and Challenges
The primary challenge concerning 4-Fluoro-1-(trifluoromethoxy)naphthalene is the apparent lack of a reported synthetic route. Future research would need to focus on developing an efficient and scalable synthesis. Potential strategies could involve the late-stage introduction of either the fluorine or the trifluoromethoxy group onto a pre-functionalized naphthalene core.
Once synthesized, a thorough characterization of its physicochemical and spectroscopic properties would be essential. This would include determining its melting point, boiling point, solubility, and acquiring detailed NMR, IR, and mass spectrometry data.
A significant unexplored avenue is the investigation of its biological activity. Given the properties of related compounds, this compound could be a candidate for screening in various therapeutic areas, including as an antimicrobial or antitumoral agent. mdpi.com
Potential Impact on Related Fields of Chemistry
The synthesis and characterization of this compound could have a notable impact on several fields of chemistry.
Medicinal Chemistry : The unique combination of substituents could lead to the discovery of new pharmacophores with improved efficacy, selectivity, and pharmacokinetic profiles.
Materials Science : Fluorinated aromatic compounds are of interest for the development of liquid crystals, polymers, and organic electronic materials. The specific properties of this compound could offer advantages in these applications.
Synthetic Organic Chemistry : The development of a novel synthetic pathway to this molecule could introduce new methodologies applicable to the synthesis of other complex substituted aromatic compounds.
Q & A
Basic: What are the recommended synthetic routes for 4-Fluoro-1-(trifluoromethoxy)naphthalene, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves fluorination and trifluoromethoxylation of naphthalene derivatives. A common approach is Friedel-Crafts acylation (modified for fluorinated intermediates), where a fluorinated electrophile reacts with a naphthalene precursor in the presence of a Lewis acid catalyst (e.g., AlCl₃). For example:
- Step 1 : Introduce the trifluoromethoxy group via nucleophilic substitution using silver trifluoromethoxide (AgOCF₃) under anhydrous conditions .
- Step 2 : Fluorination at the 4-position using a fluorinating agent like Selectfluor™ in acetonitrile at 60–80°C .
Key considerations : - Solvent polarity affects reaction kinetics (e.g., DMF enhances electrophilic fluorination).
- Protecting groups may be required to avoid competing reactions at the trifluoromethoxy moiety.
Basic: How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structural analogs?
Answer:
- ¹⁹F NMR :
- Mass Spectrometry (EI-MS) :
- Base peak at m/z 146 (C₁₀H₇F⁺) for fluoronaphthalene fragments. The trifluoromethoxy group produces a characteristic m/z 69 (CF₃⁺) .
- IR :
Basic: What toxicological endpoints are prioritized in assessing this compound exposure?
Answer:
Key endpoints from in vivo and in vitro studies include:
Advanced: How should researchers design a chronic toxicity study for this compound, considering interspecies variability?
Answer:
Experimental Design :
- Dose selection : Use subacute toxicity data to define NOAEL/LOAEL (e.g., 28-day rodent study with 3 dose tiers).
- Species : Rats (oral exposure) vs. inhalation models (guinea pigs) due to metabolic differences in CYP2E1 activity .
- Confounding factors : Monitor body weight, organ coefficients, and hematological parameters (Table B-1, ).
Statistical rigor : Apply factorial design (e.g., 2×2 matrix for dose and duration) to isolate variables .
Advanced: How can contradictory data on metabolic pathways (e.g., oxidation vs. conjugation) be resolved?
Answer:
- Mechanistic studies :
- Data reconciliation : Apply Hill’s criteria for causality (e.g., dose-response consistency, biological plausibility) .
Advanced: What computational models predict the environmental persistence of this compound?
Answer:
- QSAR models : Estimate biodegradation half-life using substituent parameters (e.g., Hammett σ for fluorine and OCF₃ groups) .
- Fugacity modeling : Predict partitioning into air/water/soil based on log Kow (estimated 3.1 for naphthalene analogs) .
- Experimental validation : Use OECD 301B (ready biodegradability test) to refine model outputs .
Advanced: What analytical challenges arise in detecting trace levels of this compound in environmental samples?
Answer:
- Sample preparation :
- Interference mitigation :
Advanced: How do electronic effects of fluorine and trifluoromethoxy groups influence reactivity in cross-coupling reactions?
Answer:
- Electron-withdrawing effects :
- Catalytic systems : Palladium/XPhos ligands improve yields in Suzuki-Miyaura couplings by mitigating steric hindrance from OCF₃ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
